molecular formula C11H12N6O B2410362 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone CAS No. 2034522-94-4

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone

Cat. No.: B2410362
CAS No.: 2034522-94-4
M. Wt: 244.258
InChI Key: XWFXXGHHGVLWFS-UHFFFAOYSA-N
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Description

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone is a useful research compound. Its molecular formula is C11H12N6O and its molecular weight is 244.258. The purity is usually 95%.
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Properties

IUPAC Name

(5-methylpyrazin-2-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6O/c1-8-4-13-10(5-12-8)11(18)16-6-9(7-16)17-3-2-14-15-17/h2-5,9H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFXXGHHGVLWFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CC(C2)N3C=CN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone is a synthetic organic molecule that incorporates a triazole ring, an azetidine moiety, and a pyrazole derivative. This structural complexity suggests a potential for diverse biological activities, making it an interesting subject in medicinal chemistry. The biological activity of compounds with similar structures has been extensively studied, revealing significant pharmacological properties.

Structural Characteristics

The compound features three distinct heterocyclic systems:

  • Triazole : Known for its ability to form hydrogen bonds and π–π interactions with biological targets.
  • Azetidine : A four-membered ring that can influence the compound's pharmacokinetics and dynamics.
  • Pyrazole : Often associated with anti-inflammatory and anti-cancer properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities. These include:

  • Anticancer Activity : In silico predictions suggest potential interactions with multiple biological targets, enhancing therapeutic efficacy. For instance, triazole derivatives have shown promising results in inhibiting cancer cell proliferation in various studies .
  • Anti-inflammatory Properties : The presence of the pyrazole ring suggests potential anti-inflammatory effects, which are common in compounds containing this moiety.
  • Enzyme Inhibition : Similar compounds have been reported to act as inhibitors of various enzymes, including histone deacetylases and carbonic anhydrases .

Anticancer Activity

A study on benzotriazoles highlighted their antiproliferative activities against human cancer cell lines, demonstrating IC(50) values comparable to established chemotherapeutics like doxorubicin . This suggests that the triazole component in our compound may confer similar anticancer properties.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Target Interaction : The triazole ring's ability to engage in hydrogen bonding may facilitate interactions with key enzymes or receptors involved in disease processes.

Inhibition Studies

A library of compounds including triazoles was evaluated for their inhibition properties against various isoforms of carbonic anhydrases. The findings indicated that structural modifications could significantly enhance inhibitory activity .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC(50) Value (nM)Reference
Compound 9Antiproliferative1.2 - 2.4
Triazole AHistone Deacetylase Inhibitor9.4
Pyrazole BAnti-inflammatoryN/A

Q & A

Q. What are the optimal synthetic routes for (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves coupling 5-methylpyrazine-2-carboxylic acid derivatives with a triazole-substituted azetidine precursor. Key steps include:

  • Catalyst Selection : Palladium-based catalysts (e.g., Pd(OAc)₂) are effective for Suzuki-Miyaura couplings to introduce the triazole moiety .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency at 80–100°C .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization in ethanol yields >90% purity .
  • Validation : Monitor intermediates via TLC and characterize final products using 1H^1H-NMR and LC-MS .

Q. How should researchers characterize the structural and electronic properties of this compound to confirm its identity?

Methodological Answer:

  • Spectral Analysis : Use 1H^1H-NMR (δ 8.2–8.5 ppm for pyrazine protons, δ 7.8–8.0 ppm for triazole protons) and 13C^{13}C-NMR (carbonyl peak at ~170 ppm) .
  • X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement of the azetidine-triazole-pyrazine core .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electron density distribution and reactive sites .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

Methodological Answer:

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, JAK2) using fluorescence-based assays (IC₅₀ determination) .
  • Cellular Uptake : Radiolabel the compound with 14C^{14}C and measure accumulation in cancer cell lines (e.g., HeLa) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across different studies?

Methodological Answer:

  • Meta-Analysis : Compare datasets using standardized metrics (e.g., pIC₅₀) and assess variables like cell line specificity or assay conditions .
  • Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and live-cell imaging for subcellular localization .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the azetidine-triazole core?

Methodological Answer:

  • Core Modifications : Replace the triazole with imidazole or tetrazole to assess heterocycle impact on target binding .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the azetidine 3-position to evaluate changes in potency .
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with activity .

Q. How can computational methods predict metabolic stability and toxicity?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME predict CYP450 interactions and blood-brain barrier permeability .
  • Metabolite Identification : Simulate Phase I/II metabolism using Schrödinger’s MetaSite to identify potential toxic derivatives .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Proteomics : SILAC (stable isotope labeling by amino acids in cell culture) identifies downstream protein targets .
  • CRISPR Screening : Knock out candidate receptors (e.g., GPCRs) to confirm pathway dependency .

Technical Challenges

Q. How can researchers mitigate degradation during long-term storage?

Methodological Answer:

  • Stability Testing : Store at -20°C under argon; monitor degradation via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .
  • Lyophilization : Freeze-dry in presence of trehalose (5% w/v) to prevent hydrolysis .

Q. What analytical methods resolve enantiomeric impurities in the azetidine ring?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IC column (hexane:isopropanol 85:15) to separate enantiomers .
  • Circular Dichroism : Confirm absolute configuration via Cotton effects at 220–250 nm .

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